molecular formula C₂₁H₃₉BrN₂O₅Si₂ B1141199 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine CAS No. 154925-95-8

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

Cat. No. B1141199
CAS RN: 154925-95-8
M. Wt: 535.62
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine involves selective alkylation and characterization through spectroscopic methods. Alauddin and Conti (1994) described the preparation and isolation of this compound, highlighting its role as a precursor in thymidine synthesis via methylation at the 5 position with yields of 74% (Alauddin & Conti, 1994).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods plays a crucial role in understanding the chemical characteristics of this compound. The studies provide insights into the molecular arrangements and the effectiveness of the tert-butyldimethylsilyl groups in protecting the molecule during synthesis processes.

Chemical Reactions and Properties

This compound's chemical reactions are centered on its ability to undergo selective alkylation, enabling the introduction of various groups to achieve desired derivatives. Aso et al. (2003) highlighted a method using metal-halogen exchange reactions for synthesizing 5-substituted 2'-deoxyuridines, showcasing the compound's versatility (Aso et al., 2003).

Scientific Research Applications

Nucleoside Analogues in Cancer Research

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine is closely related to other bromo-substituted nucleosides, such as 5-bromo-2'-deoxyuridine (BrdU). These nucleoside analogues play a crucial role in cancer research and treatment. For instance, BrdU and related compounds have been used as markers for DNA synthesis in brain development studies, adult neurogenesis, and stem cell therapy research, allowing scientists to trace the "birth" of new cells in the central nervous system (Spector & Johanson, 2007). Moreover, these nucleoside analogues, including 5-fluoro-2′-deoxyuridine (a compound closely related to this compound), have been part of cancer chemotherapy for over forty years, especially for treating solid tumors (Grem, 2000).

Studying DNA Damage and Cellular Sensitization

Additionally, these nucleoside analogues have been used to sensitize cellular DNA to both ionizing and UV radiation, aiding the development of more effective radio- and photodynamic therapies for cancer. Modified nucleosides, especially BrdU, have been known to sensitize cells to γ rays and UV photons, creating reactive nucleobase radicals that lead to significant DNA damage (Rak et al., 2015).

properties

IUPAC Name

5-bromo-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGEGFEDTXIDM-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39BrN2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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